molecular formula C10H22N2 B8279332 Methyl-[3-(1-methyl-piperidin-4-yl)-propyl]-amine

Methyl-[3-(1-methyl-piperidin-4-yl)-propyl]-amine

Cat. No. B8279332
M. Wt: 170.30 g/mol
InChI Key: SNMXJGILSWQFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-[3-(1-methyl-piperidin-4-yl)-propyl]-amine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-[3-(1-methyl-piperidin-4-yl)-propyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-[3-(1-methyl-piperidin-4-yl)-propyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-3-(1-methylpiperidin-4-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-11-7-3-4-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3

InChI Key

SNMXJGILSWQFLQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCN(CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (3.00 g, 11.1 mmol) in THF (100 mL) was added LiAlH4 pellets (1.69 g, 4.47 mmol). The mixture was stirred at 0° C. for 1 h, and then was heated at 70° C. for 4 h. The mixture was cooled to 0° C. and quenched sequentially (slowly) with water (1.7 mL), 10% NaOH (1.7 mL), and water (1.7 mL). The resulting slurry was filtered through diatomaceous earth and the filtrate was concentrated to yield 1.6 g (85%) of the product as a yellow oil. MS: mass calcd. for C10H22N2, 170.18; m/z found, 171.3 [M+H]+.
Name
4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

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